5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by a cyclohexyl group, an isopropylbenzylidene moiety, and a triazole ring with a thiol group. It has a molecular formula of C18H24N4S and a molecular weight of 328.483 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 4-isopropylbenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and thiol group. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-Cyclohexyl-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, isopropylbenzylidene moiety, and triazole ring with a thiol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24N4S |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H24N4S/c1-13(2)15-10-8-14(9-11-15)12-19-22-17(20-21-18(22)23)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,21,23)/b19-12+ |
InChI Key |
JBDLCESJJQMSJI-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.